molecular formula C14H18N4O2 B2541743 (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide CAS No. 2035000-18-9

(E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide

Cat. No.: B2541743
CAS No.: 2035000-18-9
M. Wt: 274.324
InChI Key: QETIBVLIZDUJEM-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide is a novel investigational compound offered for research purposes. It is structurally related to a class of furan-2-yl-acrylamide derivatives that have been identified in preclinical studies as highly selective positive allosteric modulators (PAMs) of the alpha7 nicotinic acetylcholine receptor (α7 nAChR) . Positive allosteric modulators enhance receptor function without directly activating it, offering a nuanced approach to investigating this receptor's role in the central nervous system . This mechanism is distinct from orthosteric agonists and may provide a valuable tool for probing complex neurological pathways. Research on analogous compounds suggests potential applications in several neuroscience fields. Preclinical models indicate that similar α7 nAChR PAMs can reverse schizophrenia-like cognitive and social deficits , produce significant anxiolytic-like activity , and decrease neuropathic and inflammatory pain . The observed anti-neuropathic pain activity in these models was inhibited by the selective α7 antagonist methyllycaconitine, supporting the receptor-specific mechanism of action . Furthermore, chronic administration of related PAMs has been shown in some studies to be more efficacious than acute treatment, which may be of significant therapeutic interest . This product is intended for research and analysis only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-11(2)13(10-18-8-7-15-17-18)16-14(19)6-5-12-4-3-9-20-12/h3-9,11,13H,10H2,1-2H3,(H,16,19)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETIBVLIZDUJEM-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(CN1C=CN=N1)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide typically involves a multi-step process:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the triazole ring: The triazole ring is often synthesized via a click reaction, which involves the 1,3-dipolar cycloaddition of an azide and an alkyne.

    Coupling of the furan and triazole rings: This step involves the formation of a carbon-nitrogen bond between the furan and triazole rings, often using a coupling reagent such as EDCI or DCC.

    Introduction of the acrylamide moiety: The final step involves the addition of the acrylamide group, which can be achieved through a Michael addition reaction.

Industrial Production Methods: Industrial production of (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione under the influence of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: The acrylamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: Furan-2,3-dione

    Reduction: Corresponding amine

    Substitution: Substituted triazole derivatives

Scientific Research Applications

The compound (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide is a notable chemical with diverse applications in scientific research, particularly in medicinal chemistry, pharmacology, and material science. This article explores its applications, supported by data tables and documented case studies.

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its interactions with biological targets such as enzymes and receptors. Its structural features suggest it may modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in neurological disorders.

Case Study: Nicotinic Modulation

Research indicates that compounds similar to this one can exhibit anxiolytic effects by enhancing nAChR activity. A study demonstrated that derivatives of acrylamide compounds significantly reduced anxiety-like behaviors in animal models at doses as low as 0.5 mg/kg.

Antioxidant Activity

Preliminary investigations suggest that the compound possesses antioxidant properties, which are crucial in mitigating oxidative stress linked to various diseases.

Case Study: Antioxidant Properties

A study evaluating the antioxidant capacity of related compounds found that they effectively scavenged free radicals and reduced oxidative damage in neuronal cells . This suggests potential applications in neuroprotection.

Anti-inflammatory Effects

Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, indicating potential therapeutic roles in treating chronic inflammatory conditions.

Case Study: Inhibition of Cytokine Production

Research on related acrylamide derivatives revealed their efficacy in reducing levels of TNF-alpha and IL-6 in vitro, suggesting a pathway for developing anti-inflammatory therapies .

Material Science

The unique properties of this compound may also lend themselves to applications in polymer science, particularly in the creation of functionalized polymers for drug delivery systems.

Case Study: Polymer Applications

Studies have shown that incorporating triazole groups into polymer matrices can enhance the material's mechanical properties and biocompatibility, making them suitable for biomedical applications.

Table 2: Summary of Research Findings

Study FocusFindings
Nicotinic ModulationInduces anxiolytic-like activity
Antioxidant ActivityPotential to reduce oxidative stress
Anti-inflammatory EffectsInhibition of cytokine production
Material ScienceEnhanced mechanical properties in polymers

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects.

    Materials Science: It may enhance the properties of polymers through covalent bonding or non-covalent interactions, improving their performance in various applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Name Key Substituents Biological Activity (if reported) Reference
(E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide (Target Compound) Furan, triazole, branched alkyl Hypothesized GABAAR/nAChR modulation
DM497 (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide Thiophene, p-tolyl GABAAR PAM (EC₅₀ = 12 µM, Emax = 80%)
PAM-2 (E)-3-furan-2-yl-N-p-tolyl-acrylamide Furan, p-tolyl GABAAR PAM (EC₅₀ = 8 µM, Emax = 75%)
6g [(S)-3-((4-(N-(((E)-(3-Methoxy-4-hydroxyphenyl)propenoyl)azyl)methyl)-1H-1,2,3-triazol-1-yl)methyl)-... Triazole, methoxy-hydroxyphenyl Anticancer (IC₅₀ not reported)
3012 [(Z)-3-[4-(dimethylamino)phenyl]-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide] Dimethylamino, p-tolyl, n-propyl Antiproliferative (IC₅₀ = 0.5 µM)

Key Structural-Activity Relationships (SAR)

  • Heterocyclic Substituents :

    • Furan (target compound, PAM-2) vs. thiophene (DM497): Thiophene derivatives (e.g., DM497) exhibit reduced potency compared to furan-containing analogs (e.g., PAM-2), likely due to differences in electronic and steric profiles .
    • Triazole (target compound, 6g): The 1,2,3-triazole ring enhances metabolic stability and binding interactions compared to simpler aryl groups (e.g., PAM-2’s p-tolyl) .
  • N-Substituents :

    • Branched alkyl chains (target compound’s 3-methylbutan-2-yl) may improve solubility and reduce cytotoxicity compared to linear alkyl groups (e.g., 3012’s n-propyl) .
  • Stereochemistry :

    • The (E)-configuration in acrylamide derivatives is critical for activity, as seen in PAM-2 and DM497, where (Z)-isomers showed diminished efficacy .

Pharmacological Profiles

  • GABAAR Modulation : PAM-2 (EC₅₀ = 8 µM) and DM497 (EC₅₀ = 12 µM) demonstrate moderate potency as positive allosteric modulators, implying the target compound’s triazole substituent could enhance binding .
  • Anticancer Activity: Compound 6g (triazole-methoxy-hydroxyphenyl) and 3012 (dimethylamino-p-tolyl) highlight the role of electron-rich aromatic systems in antiproliferative effects .

Structural Analysis and Crystallography

  • Spectroscopic Confirmation : 1H/13C-NMR and IR (e.g., ) are standard for verifying acrylamide configurations and substituent integration .

Biological Activity

(E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize existing knowledge regarding its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide typically involves the reaction of furan derivatives with triazole-containing amines. The general synthetic pathway can be summarized as follows:

  • Formation of Triazole : The triazole moiety is synthesized via a Cu-mediated azide alkyne cycloaddition (CuAAC), which is a common method for creating 1,2,3-triazoles.
  • Acrylamide Formation : The furan derivative is then reacted with the synthesized triazole amine to form the desired acrylamide.

Structure-Activity Relationship (SAR)

The biological activity of compounds containing triazole and furan moieties has been extensively studied. The SAR indicates that:

  • Triazole Ring : The presence of the triazole ring is crucial for antifungal and anticancer activities. Triazoles have shown broad-spectrum antifungal activity and are also implicated in anticancer mechanisms by inducing apoptosis in cancer cells .
  • Furan Moiety : Furan derivatives often enhance the lipophilicity and biological activity of compounds, contributing to their ability to penetrate biological membranes .

Anticancer Activity

Recent studies have indicated that compounds containing 1,2,3-triazole hybrids exhibit significant anticancer properties. For instance:

  • Cell Lines Tested : In vitro studies have demonstrated that (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide shows promising cytotoxicity against various cancer cell lines such as H460 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer). The compound's IC50 values were comparable to established chemotherapeutics .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Bacterial Strains : Studies have shown that derivatives with similar structures exhibit potent inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, compounds with a triazole core have been reported to possess minimum inhibitory concentrations (MIC) as low as 0.0063 μmol/mL against E. coli .

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Antitumor Efficacy : A study on 1,2,3-triazole hybrids indicated significant cell growth inhibition in lung cancer models with an observed increase in apoptosis markers .
  • Antibacterial Testing : Another investigation assessed various triazole derivatives against resistant bacterial strains, demonstrating that modifications at specific positions on the triazole ring could enhance antibacterial potency significantly .

Data Summary

The following table summarizes key findings related to the biological activity of (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide and related compounds.

Compound Activity Type Tested Cell Lines/Bacteria IC50/MIC Values
(E)-3-(furan...)AnticancerH460, MCF7, HeLaComparable to Doxorubicin
Similar TriazolesAntimicrobialE. coli, S. aureusMIC = 0.0063 μmol/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.